5-Bromo-4-chloro-8-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUBCBSGOUMVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 5 Bromo 4 Chloro 8 Methylquinoline
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Bromo-4-chloro-8-methylquinoline. These computational methods provide insights into the molecule's three-dimensional structure, stability, and electronic behavior, which are crucial for predicting its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and energetics of chemical compounds. For a molecule such as this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy.
The choice of the functional and basis set is critical in DFT calculations. A common approach for halogenated aromatic compounds involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). This combination has been shown to provide a good balance between accuracy and computational cost for predicting molecular geometries and properties. The energetics of the molecule, including its total energy and heat of formation, can also be calculated, providing valuable information about its thermodynamic stability.
Ab Initio Methods for Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate descriptions of the electronic structure of this compound.
These methods are particularly useful for analyzing the distribution of electrons within the molecule, calculating molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and determining properties like ionization potential and electron affinity. The energy gap between the HOMO and LUMO is a key parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.
Conformational Analysis and Molecular Dynamics Simulations
For a molecule with a rotatable methyl group like this compound, conformational analysis is important to identify the different possible spatial arrangements (conformers) and their relative energies. By systematically rotating the methyl group and performing energy calculations, a potential energy surface can be generated, revealing the most stable conformer.
Molecular dynamics (MD) simulations could further be employed to study the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can provide insights into the molecule's flexibility, vibrational motions, and how it might interact with its environment, such as a solvent.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental characterization.
Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman)
Theoretical vibrational spectra, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), can be calculated using DFT. By computing the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds.
For this compound, theoretical calculations would help in identifying the characteristic vibrational frequencies associated with the quinoline (B57606) ring, the C-Br bond, the C-Cl bond, and the methyl group. A comparison between the calculated and experimental spectra would serve to validate the accuracy of the computational model.
Hypothetical Data Table for Theoretical Vibrational Frequencies:
| Vibrational Mode | Calculated FT-IR Frequency (cm⁻¹) | Calculated FT-Raman Intensity |
| C-H stretch (aromatic) | 3100-3000 | Low |
| C-H stretch (methyl) | 2980-2900 | Medium |
| C=N stretch | 1620-1580 | High |
| C=C stretch (aromatic) | 1600-1450 | High |
| C-Cl stretch | 800-700 | Medium |
| C-Br stretch | 650-550 | Low |
Note: This table is hypothetical and illustrates the type of data that would be generated from computational studies. Actual values would require specific calculations for this compound.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational methods, particularly DFT, are also used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts relative to a standard reference (like tetramethylsilane, TMS) can be predicted.
These theoretical chemical shifts are instrumental in assigning the signals in experimental NMR spectra to the specific hydrogen and carbon atoms in this compound. This allows for an unambiguous structural elucidation of the molecule.
Hypothetical Data Table for Computational NMR Chemical Shifts:
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| C2 | 150-145 | 8.8-8.5 (H2) |
| C3 | 125-120 | 7.5-7.2 (H3) |
| C4 | 140-135 (substituted with Cl) | - |
| C5 | 120-115 (substituted with Br) | - |
| C6 | 130-125 | 7.8-7.5 (H6) |
| C7 | 130-125 | 7.6-7.3 (H7) |
| C8 | 145-140 (substituted with CH₃) | - |
| C8-CH₃ | 20-15 | 2.5-2.2 (CH₃) |
Note: This table is hypothetical and for illustrative purposes. The actual chemical shifts would depend on the specific electronic environment of each nucleus in this compound.
Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs.
For the analogous compound, 5-Bromo-4-chloro-3-iodo-8-methylquinoline, TDDFT calculations have been performed to understand its electronic transitions. These calculations reveal that the electronic absorption spectrum is significantly red-shifted (shifted to longer wavelengths) compared to the parent, unsubstituted quinoline molecule. The longest wavelength absorption band, which is often crucial for understanding the electronic properties, is a key feature identified in these theoretical spectra. This shift is attributed to the presence of multiple halogen substituents, which influence the molecular orbital energy levels.
The methyl group at the 8-position also plays a role in modulating the electronic properties. It acts as an electron-donating group, which can partially counteract the strong electron-withdrawing effects of the halogen atoms. This complex interplay of electronic effects is reflected in the calculated absorption spectrum.
Table 1: Illustrative TDDFT Data for an Analogous Halogenated Quinoline (Note: This data is representative and based on findings for analogous compounds, not a direct experimental or computational result for this compound.)
| Transition | Calculated Wavelength (nm) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| S0 → S1 | > 300 | Moderate | HOMO → LUMO |
Analysis of Molecular Reactivity Descriptors
Frontier Molecular Orbital (FMO) Theory and Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are prone to attack by nucleophiles.
Electrostatic Potential Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values (typically red for negative potential, indicating electron-rich areas, and blue for positive potential, indicating electron-poor areas).
For the analogue 5-Bromo-4-chloro-3-iodo-8-methylquinoline, the MEP surface shows a complex landscape. The nitrogen atom in the quinoline ring retains its characteristic nucleophilic character, exhibiting a region of negative electrostatic potential. Conversely, the halogen atoms, due to their electronegativity and the phenomenon of the "σ-hole," create regions of positive electrostatic potential on their outermost surface. This positive region, particularly prominent on heavier halogens like bromine and iodine, is a key factor in forming halogen bonds. The methyl group at position 8 contributes to the electronic landscape by donating electron density.
Conceptual DFT Descriptors for Reactivity Prediction
Conceptual Density Functional Theory (DFT) provides a set of chemical concepts derived from the variation of energy with respect to the number of electrons, which helps in quantifying and predicting global reactivity. Key descriptors include:
Chemical Hardness (η): Resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η).
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).
These descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's stability and reactivity. For a molecule like this compound, the high number of electronegative halogens would be expected to result in a relatively high electrophilicity index.
Table 2: Representative Conceptual DFT Descriptors (Note: These values are illustrative and would need to be calculated specifically for this compound.)
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability and resistance to deformation. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. |
Intermolecular Interactions and Crystal Packing Theory
The way molecules arrange themselves in a solid-state crystal lattice is governed by a variety of intermolecular interactions. These interactions are crucial in determining the physical properties of the compound.
Hydrogen Bonding and Halogen Bonding Interactions
In the crystal structure of halogenated quinolines, hydrogen bonds and halogen bonds are often the dominant forces directing the molecular packing.
Hydrogen Bonding: While this compound itself does not have strong hydrogen bond donors (like -OH or -NH), the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. It can interact with weak C-H donors from neighboring molecules.
Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). This occurs due to an anisotropically distributed electron density on the halogen, creating a region of positive electrostatic potential (the σ-hole) opposite the C-X covalent bond. This positive region can interact favorably with a nucleophile, such as the nitrogen atom of another quinoline molecule. In the case of the model compound, 5-Bromo-4-chloro-3-iodo-8-methylquinoline, the bromine and iodine atoms are significant participants in directional halogen bonding, which helps to form extended supramolecular networks in the crystal lattice. The chlorine atom can also participate in weaker halogen bonds. These interactions are pivotal in stabilizing the crystal structure.
Lack of Theoretical and Computational Data for this compound
Despite a thorough search of available scientific literature and computational chemistry databases, no specific theoretical or computational investigations focusing on the π-stacking interactions, Van der Waals forces, or crystal lattice energy of the chemical compound this compound have been identified.
While research exists on the structural and interactive properties of other substituted quinoline derivatives, direct computational analysis of this compound is not present in the public domain. For instance, studies on related compounds have explored intermolecular forces and crystal packing. One such investigation on 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline revealed the presence of π-π stacking interactions, with a calculated centroid-to-centroid distance of 3.5913 (8) Å between the benzene (B151609) rings of the quinoline systems. nih.gov Additionally, research into 5-Bromo-4-chloro-3-iodo-8-methylquinoline has highlighted the role of halogen bonding in its solid-state structure.
However, these findings on analogous but structurally distinct molecules cannot be directly extrapolated to provide scientifically accurate data for this compound. The specific arrangement and nature of the bromo, chloro, and methyl substituents on the quinoline core would uniquely influence its electronic distribution, molecular geometry, and consequently, its intermolecular interactions and crystal packing.
Therefore, without dedicated computational studies on this compound, it is not possible to provide the detailed research findings and data tables for the following outlined sections:
Crystal Lattice Energy Calculations
The generation of a scientifically rigorous and accurate article on these specific aspects is contingent on future theoretical and computational research being conducted on this particular compound.
Synthetic Methodologies for 5 Bromo 4 Chloro 8 Methylquinoline and Its Derivatives
Introduction of the Methyl Group at Position 8
Synthetic Routes to 8-Methylquinoline (B175542) Precursors
The synthesis of the core 8-methylquinoline structure is a critical first step. Several classical methods are employed for this purpose:
Skraup Synthesis: This is a well-established method for quinoline (B57606) synthesis that involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. uop.edu.pk For the synthesis of 8-methylquinoline, 2-methylaniline (o-toluidine) is the starting aniline. google.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring system. uop.edu.pk A mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030) can also be synthesized from m-toluidine (B57737) using the Skraup reaction. brieflands.com
Combes Quinoline Synthesis: This method involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org For 8-methylquinoline, 2-methylaniline would be reacted with a suitable β-diketone, followed by an acid-catalyzed ring closure. wikipedia.org
Friedländer Synthesis: This synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. To obtain 8-methylquinoline, 2-amino-3-methylbenzaldehyde (B2521930) could be condensed with acetaldehyde (B116499).
Vapor-Phase Synthesis: A process for preparing 8-methylquinoline involves passing a vapor stream of 2-methylaniline, formaldehyde, and acetaldehyde over a solid acid catalyst bed at high temperatures (above 350°C). google.com
Strategies for Methylation of Quinoline Scaffolds
While the primary approach to 8-methylquinoline involves starting with a methylated aniline, direct methylation of the quinoline scaffold is also a possible, though often less regioselective, strategy. The introduction of a methyl group onto a pre-formed quinoline ring is generally achieved through organometallic coupling reactions or radical-based methods. However, for the specific synthesis of 8-methylquinoline, building the ring from a methylated precursor is typically more efficient.
Multi-Step Synthesis Pathways to 5-Bromo-4-chloro-8-methylquinoline
The synthesis of this compound from 8-methylquinoline involves a multi-step process of halogenation. The order of these halogenation steps is crucial for achieving the desired substitution pattern.
Sequential Halogenation and Alkylation Sequences
The synthesis of this compound typically proceeds through a sequential halogenation pathway starting from 8-methylquinoline.
Bromination: The first step is often the bromination of 8-methylquinoline. Electrophilic aromatic substitution on the quinoline ring is influenced by the existing substituents. The methyl group at the 8-position directs incoming electrophiles. Bromination of 8-methylquinoline can be achieved using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures to yield 5-bromo-8-methylquinoline (B1275203). Another method involves direct bromination with molecular bromine.
Chlorination: The subsequent step is the introduction of a chlorine atom at the 4-position. This is typically achieved by first converting the 5-bromo-8-methylquinoline to its N-oxide, which activates the 4-position for nucleophilic attack. The N-oxide can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom, yielding this compound.
An alternative approach could involve the chlorination of 8-methylquinoline first to give 4-chloro-8-methylquinoline, followed by bromination. However, the directing effects of the chloro and methyl groups would need to be carefully considered to ensure the desired 5-bromo product is formed selectively.
Convergent and Divergent Synthetic Approaches
While sequential halogenation represents a linear synthesis, convergent and divergent strategies can also be conceptualized for constructing polysubstituted quinolines.
Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments that are then combined to form the final product. For this compound, one could envision synthesizing a pre-halogenated aniline derivative and a suitable three-carbon fragment, which are then cyclized. For example, a gold-catalyzed cascade reaction can be used for a convergent synthesis of 2-aryl-substituted quinolines. nih.gov Multicomponent reactions (MCRs) also offer a convergent pathway to complex quinoline structures in a single step. rsc.org
Divergent Synthesis: A divergent strategy starts with a common intermediate that is then elaborated into a variety of different products. For instance, from a suitably functionalized 8-methylquinoline precursor, one could selectively introduce different halogens or other functional groups at various positions. A photocatalytic method has been developed for the divergent synthesis of polysubstituted quinolines by controlling the electrophilic or nucleophilic nature of radical intermediates. organic-chemistry.org Another divergent approach utilizes aniline and two different amino acids to create a range of functionalized quinolines. organic-chemistry.org
Derivatization Strategies from this compound
The bromine and chlorine atoms on the this compound scaffold serve as versatile handles for further functionalization, primarily through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used for its mild reaction conditions and the commercial availability and stability of boronic acids. libretexts.org
The 5-bromo and 4-chloro positions on the quinoline ring have different reactivities in palladium-catalyzed reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to the palladium(0) catalyst. libretexts.org This differential reactivity can be exploited for selective functionalization.
Selective Suzuki-Miyaura Coupling:
By carefully choosing the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively couple a boronic acid at the more reactive 5-position (C-Br) while leaving the 4-position (C-Cl) intact. For example, using a catalyst system like Pd(PPh₃)₄ with a suitable base, the Suzuki-Miyaura reaction of this compound with an aryl or alkyl boronic acid would be expected to yield the 5-substituted-4-chloro-8-methylquinoline derivative. nih.govnih.gov
Dual Suzuki-Miyaura Coupling:
To achieve coupling at both the 5- and 4-positions, more forcing reaction conditions would be necessary to activate the less reactive C-Cl bond. This might involve using more electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst and stronger bases. libretexts.org A stepwise approach, where the first coupling is performed at the 5-position, followed by a second coupling at the 4-position under more vigorous conditions, would likely be the most effective strategy for synthesizing disubstituted derivatives.
Research Findings:
The utility of halogenated quinolines in cross-coupling reactions is well-documented. For instance, various palladium catalysts have been screened for the Suzuki-Miyaura coupling of alkenyl bromides, with PdCl₂(dppf)·CH₂Cl₂ showing high efficiency. nih.gov The reactivity of aryl halides in Suzuki coupling generally follows the order I > OTf > Br > Cl. libretexts.org This trend underscores the feasibility of selective coupling at the 5-bromo position of this compound.
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield | Reference |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄/K₃PO₄ | Monosubstituted and bisubstituted products | 31-46% | nih.gov |
| Alkenyl bromides | Potassium alkyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂/Cs₂CO₃ | Cross-coupled products | 49-95% | nih.gov |
| Phenylboronic acid | Haloarenes | Pd catalyst/base | Biaryl compounds | N/A | libretexts.org |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) is a primary pathway for modifying the this compound core, particularly at the C4 position. In the quinoline ring system, the carbon atoms in the pyridine (B92270) ring are electron-deficient, making them susceptible to attack by nucleophiles. The C4-chloro substituent is an effective leaving group, activated by the electron-withdrawing effect of the ring nitrogen. This facilitates the displacement of the chloride ion by a range of nucleophiles. masterorganicchemistry.comlibretexts.org
Research on related 8-methylquinoline systems provides insight into these transformations. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate the reactivity of the 4-chloro group towards various nucleophilic reagents. mdpi.com These reactions lead to the formation of new 4-substituted derivatives, which are valuable for further synthetic applications. mdpi.com The process involves an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org
The presence of the bromine atom at the C5 position and the methyl group at the C8 position can modulate the reactivity of the C4 position through electronic and steric effects, although the fundamental susceptibility to nucleophilic attack remains a key synthetic handle. Examples of nucleophilic substitution reactions on analogous chloroquinolines include hydrazination, azidation, and amination. mdpi.com
| Nucleophile | Reagent Example | Resulting C4-Substituent | Product Class Example |
|---|---|---|---|
| Hydrazine | Hydrazine hydrate | -NHNH2 (Hydrazino) | 5-Bromo-4-hydrazino-8-methylquinoline |
| Azide ion | Sodium azide | -N3 (Azido) | 4-Azido-5-bromo-8-methylquinoline |
| Amine | Ammonia / Alkylamine | -NH2 / -NHR (Amino) | 5-Bromo-8-methylquinolin-4-amine |
| Thiol | Thiourea followed by hydrolysis | -SH (Sulfanyl) | 5-Bromo-8-methylquinoline-4-thiol |
Functional Group Interconversions (e.g., Carboxylation, Amination)
Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.edu For a molecule like this compound, both the chloro and bromo substituents are versatile handles for a wide array of FGI reactions, most notably through transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of carbon- and nitrogen-based functionalities.
Amination: While direct nucleophilic substitution with amines (as discussed in 3.5.2) is a form of amination, modern cross-coupling reactions like the Buchwald-Hartwig amination offer a powerful alternative. This palladium-catalyzed reaction can form C-N bonds by coupling aryl halides (like the C4-chloro or C5-bromo positions) with a wide variety of primary and secondary amines. This method is known for its broad substrate scope and functional group tolerance.
Carboxylation: The introduction of a carboxyl group (-COOH) can be achieved through several methods. One common strategy involves a palladium-catalyzed reaction where the aryl halide is treated with carbon monoxide (CO) and a suitable nucleophile. For instance, using an alcohol as the nucleophile would lead to an ester, which can then be hydrolyzed to the desired carboxylic acid. Alternatively, the aryl halide can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) via metal-halogen exchange, followed by quenching with carbon dioxide (CO₂).
These interconversions significantly expand the chemical diversity derivable from the this compound scaffold.
| Target Functional Group | Reaction Type | Typical Reagents | Position |
|---|---|---|---|
| Amine (-NRR') | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, HNRR' | C4 or C5 |
| Carboxylic Acid (-COOH) | Pd-catalyzed Carbonylation | Pd catalyst, CO, H2O (or alcohol then hydrolysis) | C4 or C5 |
| Carboxylic Acid (-COOH) | Organometallic Route | Mg or n-BuLi, then CO2, then H3O+ | C5 (typically) |
| Alkene (-CH=CHR) | Heck Coupling | Pd catalyst, base, alkene | C4 or C5 |
| Alkyne (-C≡CR) | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne | C4 or C5 |
C(sp³)-H Functionalization and Alkylation Strategies
The direct functionalization of C(sp³)-H bonds, which are typically inert, represents a major advance in synthetic chemistry. nih.gov For 8-methylquinoline derivatives, the methyl group serves as a substrate for such transformations, often guided by the coordinating effect of the quinoline nitrogen atom. nih.gov Transition metal catalysis, particularly with rhodium (Rh), ruthenium (Ru), and cobalt (Co), has been instrumental in developing these strategies. acs.orgacs.orgnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds directly from the methyl group, bypassing the need for pre-functionalization. nih.gov
The general mechanism involves the coordination of the quinoline nitrogen to the metal center, which facilitates the activation of the proximal C-H bond of the 8-methyl group to form a five-membered cyclometalated intermediate. acs.org This intermediate can then react with various coupling partners.
Alkylation and Alkenylation: The 8-methyl group can be alkylated or alkenylated through coupling with olefins. For example, ruthenium and rhodium catalysts have been shown to promote the regioselective alkylation of 8-methylquinolines with acrylates and styrenes, yielding only the linear product. acs.org Similarly, cobalt-catalyzed systems achieve highly regioselective and stereoselective alkenylation of the 8-methyl group with alkynes. acs.org
Arylation: The C(sp³)-H bond of the 8-methylquinoline can be arylated with compounds like bromobenzene (B47551) using a rhodium-based catalyst, demonstrating a C-C bond formation with an aryl partner. researchgate.net
These methods provide an efficient and atom-economical route to elaborate the structure of this compound at the 8-position, offering access to a wide range of complex derivatives.
| Reaction Type | Catalyst System Example | Coupling Partner | Product Type |
|---|---|---|---|
| Linear Alkylation | [RuCl2(p-cymene)]2 | Olefins (e.g., acrylates, styrenes) | 8-(Linear alkyl)quinoline acs.org |
| Alkenylation | Cp*Co(III) | Alkynes | 8-(Alkenyl)quinoline acs.org |
| Diarylation | Rhodium-based catalyst | Bromobenzene | 8-(Diarylmethyl)quinoline researchgate.net |
| Arylation/Oxidation | Pd(II) | Aryl sources | 8-Benzoylquinoline acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Chloro 8 Methylquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering profound insights into the chemical environment of individual atoms. For 5-Bromo-4-chloro-8-methylquinoline, a combination of one-dimensional and two-dimensional NMR experiments is crucial for unambiguous signal assignment and confirmation of its structural integrity.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation
A comprehensive analysis of both ¹H and ¹³C NMR spectra is essential for a complete structural assignment. The following table outlines the predicted chemical shifts for the protons and carbons of this compound, based on known data for related compounds. chemicalbook.comchemicalbook.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~8.5-8.9 | C2: ~150-152 |
| H3 | ~7.4-7.6 | C3: ~121-123 |
| H6 | ~7.7-7.9 | C4: ~147-149 |
| H7 | ~7.5-7.7 | C4a: ~128-130 |
| CH₃ | ~2.7-2.9 | C5: ~118-120 |
| C6: ~130-132 | ||
| C7: ~126-128 | ||
| C8: ~135-137 | ||
| C8a: ~145-147 | ||
| CH₃: ~17-19 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline (B57606) ring, such as between H6 and H7, and between H2 and H3. This helps to piece together the fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of protonated carbons. For example, the signal for the H2 proton would show a correlation to the C2 carbon signal.
Advanced NMR for Stereochemical and Conformational Analysis
For molecules with stereocenters or conformational flexibility, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be utilized. While this compound itself is a rigid aromatic system without stereocenters, these techniques could be relevant for studying its interactions with other molecules or if it were part of a larger, more flexible structure. These experiments detect through-space interactions between protons that are close to each other, providing valuable information about the three-dimensional arrangement of the molecule.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Characteristic Absorption Bands and Functional Group Analysis
The FT-IR and FT-Raman spectra of this compound will exhibit a series of characteristic absorption bands corresponding to the vibrations of its various functional groups. tubitak.gov.tr
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |
| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 |
| C-H (methyl) | Stretching | 2980-2950 (asymmetric), 2880-2860 (symmetric) | 2980-2950 (asymmetric), 2880-2860 (symmetric) |
| C=C/C=N (ring) | Stretching | 1620-1450 | 1620-1450 |
| C-Cl | Stretching | 800-600 | 800-600 |
| C-Br | Stretching | 650-500 | 650-500 |
| C-H (aromatic) | Out-of-plane bending | 900-675 | 900-675 |
Correlation with Computational Vibrational Frequencies
To gain a deeper understanding of the vibrational modes and to aid in the assignment of experimental spectra, computational methods such as Density Functional Theory (DFT) are often employed. nih.govnih.gov By calculating the optimized geometry and vibrational frequencies of this compound, a theoretical spectrum can be generated. sigmaaldrich.com
The calculated frequencies are often scaled to better match the experimental data, accounting for the approximations inherent in the theoretical models. nih.gov The comparison between the experimental FT-IR and FT-Raman spectra and the computationally predicted spectrum allows for a more confident and detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. nih.gov This correlative approach provides a powerful tool for confirming the structure and understanding the vibrational dynamics of this compound.
Detailed Spectroscopic and Crystallographic Data for this compound Not Publicly Available
Despite a comprehensive search of scientific literature and chemical databases, the specific experimental data required for a detailed spectroscopic and crystallographic analysis of the chemical compound This compound is not available in the public domain. While the synthesis of this compound is documented in patent literature, the detailed characterization data necessary to fulfill the requested article outline—including Ultraviolet-Visible (UV-Vis) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction—has not been published in peer-reviewed journals or deposited in accessible databases.
The compound is mentioned in patents assigned to Gilead Sciences, Inc., which describe its synthesis as an intermediate in the development of potential therapeutic agents. epo.orgjustia.com However, these documents focus on the synthetic procedures and the final compounds' applications rather than providing in-depth analytical data for the intermediates themselves.
Consequently, it is not possible to provide a scientifically accurate and thorough article on the "" that adheres to the specified detailed outline. The creation of such an article would require access to primary research data that has not been made publicly available by the researchers or institutions that synthesized the compound.
An article on closely related compounds, such as other halogenated quinolines, could be produced, but would not meet the explicit requirement of focusing solely on this compound.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Crystal Packing Analysis and Intermolecular Interactions
The crystalline structure of this compound is crucial for understanding its solid-state properties. X-ray crystallography would be the definitive technique to determine the precise three-dimensional arrangement of the molecules in the crystal lattice. This analysis would reveal the unit cell parameters, space group, and the asymmetric unit's contents.
The crystal packing would likely be governed by a variety of non-covalent interactions. These interactions dictate the stability and physical characteristics of the crystalline solid. Key interactions expected to be observed include:
Halogen Bonding: The presence of both bromine and chlorine atoms suggests the potential for halogen bonding, where these atoms act as electrophilic regions, interacting with nucleophilic sites on adjacent molecules.
van der Waals Forces: These ubiquitous forces would also play a significant role in the crystal packing.
A detailed crystallographic study would provide quantitative data on these interactions, such as bond distances and angles, which are essential for a complete understanding of the compound's solid-state behavior.
Determination of Absolute Configuration
For chiral molecules like this compound, determining the absolute configuration of its enantiomers is fundamental. The Flack parameter, derived from single-crystal X-ray diffraction data of a non-centrosymmetric crystal, is a powerful tool for this purpose. An unambiguous assignment of the absolute configuration is critical for understanding its biological activity and for applications in asymmetric synthesis.
Should the compound crystallize in a centrosymmetric space group, direct determination from the crystal data of the racemate would not be possible. In such cases, co-crystallization with a chiral auxiliary of known absolute configuration would be a viable strategy to induce a non-centrosymmetric crystal form, thereby allowing for the determination of the absolute configuration of the target molecule.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a vital non-destructive technique for investigating the chiral properties of this compound in solution. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule.
A typical CD spectroscopic analysis would involve:
Measurement of CD Spectra: The CD spectra of the individual enantiomers would be recorded, showing characteristic positive or negative Cotton effects at specific wavelengths. These spectra would be mirror images of each other for the two enantiomers.
Correlation with Theoretical Calculations: To assign the absolute configuration from the CD spectrum, the experimental data would be compared with theoretical spectra generated using computational methods, such as time-dependent density functional theory (TD-DFT).
The combination of experimental CD data and theoretical calculations provides a reliable method for the assignment of the absolute configuration of chiral compounds in solution.
Mechanistic Studies of Reactions Involving 5 Bromo 4 Chloro 8 Methylquinoline
Investigation of Reaction Pathways in Quinoline (B57606) Functionalization
The functionalization of the quinoline core in 5-Bromo-4-chloro-8-methylquinoline can proceed through various reaction pathways. The inherent electronic properties of the quinoline ring, influenced by the electron-withdrawing chloro and bromo substituents and the electron-donating methyl group, dictate the regioselectivity and feasibility of these transformations.
Role of Catalysts and Reagents in Directed C-H Activation
While specific studies on the directed C-H activation of this compound are not extensively documented, the principles of C-H activation in related quinoline systems offer valuable insights. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are pivotal in activating otherwise inert C-H bonds. In the context of quinoline derivatives, the nitrogen atom can act as a directing group, guiding the catalyst to a specific C-H bond, typically at the C-8 position. However, in this compound, the C-8 position is already substituted with a methyl group. Therefore, C-H activation would likely be directed to other positions on the carbocyclic or heterocyclic ring, influenced by the electronic and steric landscape of the molecule.
The choice of reagents, including ligands and oxidants, is critical in modulating the catalytic cycle. For instance, in hypothetical C-H functionalization reactions, ligands such as phosphines or N-heterocyclic carbenes would stabilize the metal center and influence the reactivity and selectivity of the process. The interplay between the catalyst, reagents, and the specific substitution pattern of this compound would determine the efficiency and outcome of any directed C-H activation reaction.
Identification of Key Intermediates (e.g., Metallacycles)
The formation of metallacyclic intermediates is a hallmark of many transition metal-catalyzed C-H activation reactions. In a potential C-H activation scenario involving this compound, a plausible intermediate would be a palladacycle or a similar metallacycle formed by the oxidative addition of a C-H bond to the metal center. The stability and subsequent reactivity of such an intermediate would be influenced by the electronic nature of the quinoline ring. The electron-withdrawing halogen substituents would render the quinoline ring more electron-deficient, which could affect the stability and reactivity of the metallacyclic intermediate. The identification and characterization of these transient species, often achieved through spectroscopic techniques like NMR or X-ray crystallography of stable analogues, are crucial for substantiating the proposed reaction mechanism.
Radical vs. Non-Radical Pathways
Reactions involving this compound can also proceed through radical or non-radical pathways, depending on the reaction conditions and reagents. For instance, reactions initiated by radical initiators or photoredox catalysis would likely involve radical intermediates. The bromine atom at the C-5 position could be susceptible to homolytic cleavage under certain conditions, leading to a quinolinyl radical. This radical could then participate in various downstream reactions, such as atom transfer or addition to unsaturated systems.
Conversely, many nucleophilic substitution or metal-catalyzed cross-coupling reactions are believed to proceed through non-radical, polar mechanisms involving ionic intermediates or concerted transition states. Distinguishing between these pathways often requires specific experimental designs, such as the use of radical traps or the observation of stereochemical outcomes, to probe the nature of the key intermediates and transition states.
Kinetic Studies and Reaction Order Determination
To date, specific kinetic studies determining the reaction order of transformations involving this compound have not been reported in the literature. However, such studies would be invaluable for understanding the reaction mechanism. By systematically varying the concentrations of the reactants, catalyst, and any additives while monitoring the reaction rate, one could determine the order of the reaction with respect to each component. This information provides critical clues about the composition of the rate-determining step of the reaction. For example, a first-order dependence on the catalyst concentration would suggest that a single molecule of the catalyst is involved in the rate-limiting step.
Hypothetical Kinetic Data for a Cross-Coupling Reaction
| Experiment | [this compound] (M) | [Coupling Partner] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 1 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1 | 1.2 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 2 | 2.4 x 10⁻⁴ |
This is a hypothetical data table to illustrate the type of information obtained from kinetic studies.
Isotopic Labeling Experiments to Elucidate Mechanisms
Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction, thereby providing strong evidence for a proposed mechanism. In the context of this compound, several types of isotopic labeling experiments could be envisioned. For instance, to probe a C-H activation mechanism, a deuterated analogue of the substrate could be synthesized. The position of the deuterium (B1214612) label in the product and the observation of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) would provide definitive evidence for the involvement of that specific C-H bond in the rate-determining step. Similarly, labeling the catalyst or other reagents could help to clarify their roles in the reaction mechanism.
Computational Mechanistic Elucidation (e.g., Transition State Calculations)
In the absence of extensive experimental mechanistic data for this compound, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful alternative for gaining mechanistic insights. Through computational modeling, it is possible to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
Transition state calculations are particularly informative as they allow for the determination of the activation energy barrier for a given reaction step. By comparing the activation energies of different possible pathways, one can predict the most likely reaction mechanism. For example, in a hypothetical nucleophilic aromatic substitution reaction at the C-4 position, DFT calculations could be used to model the Meisenheimer-like intermediate and the transition states leading to its formation and subsequent decomposition. These calculations would provide valuable information on the geometry and electronic structure of these transient species, which are often difficult to study experimentally.
Chemical Reactivity and Derivatization Strategies of 5 Bromo 4 Chloro 8 Methylquinoline
Halogen Reactivity and Selectivity in Quinoline (B57606) Systems
The presence of two different halogens on the quinoline ring introduces selectivity in substitution reactions. The electronic properties of the quinoline nucleus and the specific positions of the halogens are critical in determining which halogen is more susceptible to reaction.
In the quinoline ring, the carbon at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate formed during the attack of a nucleophile. Consequently, the chlorine atom at the C-4 position of 5-Bromo-4-chloro-8-methylquinoline is significantly more reactive towards nucleophiles than the bromine atom at the C-5 position.
Most preparations of 4-aminoquinolines, for example, utilize the direct coupling of 4-chloroquinolines with an amine substrate via an SNAr mechanism. nih.gov This type of reaction can be carried out under various conditions, including conventional heating. nih.gov The reactivity of 4-chloroquinolines in these substitutions can be influenced by acid or base catalysis and the nature of other substituents on the quinoline ring. researchgate.net Studies on analogous compounds like 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the 4-chloro group readily undergoes nucleophilic substitution with a variety of nucleophiles, including those containing sulfur, nitrogen, and oxygen. mdpi.comresearchgate.net
Table 1: Examples of Nucleophilic Substitution on 4-Chloroquinoline Derivatives
| Nucleophile | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Amines | R-NH₂ | 4-Aminoquinoline | nih.gov |
| Hydrazine | N₂H₄ | 4-Hydrazinoquinoline | mdpi.com |
| Azide | NaN₃ | 4-Azidoquinoline | mdpi.com |
| Thiourea | H₂NCSNH₂ | 4-Sulfanylquinoline | mdpi.com |
The bromine at the C-5 position, being on the benzene (B151609) portion of the quinoline ring, is considerably less activated towards nucleophilic attack and will typically remain intact under conditions that lead to the displacement of the C-4 chlorine. This differential reactivity allows for selective functionalization at the 4-position.
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the deactivating effect of the electron-withdrawing nitrogen atom. libretexts.orgresearchgate.net When electrophilic substitution does occur, it preferentially takes place on the benzene ring rather than the nitrogen-containing pyridine (B92270) ring. libretexts.orgresearchgate.net
In the case of quinoline itself, electrophilic attack typically occurs at the C-5 and C-8 positions. numberanalytics.comquimicaorganica.org For this compound, the existing substituents will direct any further electrophilic substitution. Both halogens (bromo and chloro) are deactivating but ortho-, para-directing. The methyl group is activating and ortho-, para-directing. The interplay of these directing effects can lead to a mixture of products. However, the deactivating nature of the quinoline nitrogen and the two halogens makes further electrophilic substitution challenging, often requiring harsh reaction conditions. libretexts.orgwikipedia.org For instance, halogenation of quinoline can be achieved, but nitration often requires high temperatures and gives low yields. libretexts.orgscribd.com
Methyl Group Functionalization at Position 8
The methyl group at the C-8 position offers a distinct site for chemical modification, separate from the aromatic ring system. The proximity of the C-8 methyl group to the heterocyclic nitrogen allows for unique, chelation-assisted reactions.
Direct functionalization of the C(sp³)-H bonds of the 8-methyl group is a powerful strategy for introducing new carbon-carbon and carbon-heteroatom bonds. nih.gov This field has seen significant expansion, utilizing both metal-catalyzed and metal-free approaches. nih.gov
Transition metal catalysis, particularly with rhodium, ruthenium, and cobalt, has been effectively employed for the C-H activation of 8-methylquinolines. researchgate.netacs.orgacs.org These reactions often proceed via the formation of a five-membered metallacycle, where the quinoline nitrogen acts as a directing group, facilitating the activation of the adjacent methyl group's C-H bond. acs.org This strategy allows for highly regioselective reactions. For example, ruthenium and rhodium catalysts have been used for the direct alkylation of 8-methylquinolines with various olefins, such as acrylates and styrenes, to form linear products. acs.org
Table 2: Catalytic Systems for C(sp³)-H Functionalization of 8-Methylquinolines
| Catalyst System | Reactant | Product Type | Reference |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | Olefins (e.g., acrylates) | Linearly alkylated quinolines | acs.org |
| [CpRhᴵᴵᴵCl₂]₂ | Olefins (e.g., styrenes) | Linearly alkylated quinolines | acs.org |
| CpCo(III) | Alkynes | Alkenylated quinolines | acs.org |
The methyl group at C-8 can be oxidized to afford the corresponding aldehyde or carboxylic acid. Catalytic aerobic oxidation provides a direct route to functionalized products. For instance, using a Pd(OAc)₂ catalyst, 8-methylquinolines can undergo a sequential arylation and oxidation with aryl iodides to yield 8-benzoylquinolines. acs.org Another method involves a palladium-catalyzed aerobic oxidation in an acetic acid/acetic anhydride (B1165640) system, which can produce 8-quinolylmethyl acetates, with the corresponding 8-quinoline carboxylic acids as minor byproducts. rsc.org
Reduction of the methyl group is not a typical transformation, as it is already in a low oxidation state. However, the products of methyl group oxidation, such as the 8-carbaldehyde or 8-carboxylic acid, could be subjected to reduction reactions if desired, to form an 8-hydroxymethylquinoline or to regenerate the methyl group, respectively.
Heterocyclic Nitrogen Reactivity
The nitrogen atom in the quinoline ring is a key center of reactivity. It possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties to the molecule. researchgate.netnih.gov Quinoline is a weak tertiary base (pKa of 4.9) and readily forms salts with acids. nih.gov
This basic nitrogen can also act as a nucleophile, allowing for N-alkylation with alkyl halides to form quaternary quinolinium salts. Furthermore, the nitrogen can be oxidized to form an N-oxide. The reaction of quinoline with peroxycarboxylic acids leads to the formation of quinoline N-oxide. researchgate.net The resulting N-oxide can then be used to direct further functionalization of the quinoline ring, for example, facilitating C2-alkenylation. nih.gov The formation of an N-oxide at the quinoline nitrogen can significantly alter the electronic properties and reactivity of the entire heterocyclic system. sigmaaldrich.com
Coordination Chemistry with Metal Centers
The quinoline nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with various metal centers. This property is fundamental to the formation of metal complexes with diverse applications. The electronic properties of the quinoline ring, influenced by the electron-withdrawing halogen atoms and the electron-donating methyl group, modulate the coordinating ability of the nitrogen atom.
Research into the coordination chemistry of substituted quinolines has demonstrated their ability to form stable complexes with a range of transition metals. While specific studies on the coordination complexes of this compound are not extensively detailed in the provided search results, the general principles of quinoline coordination chemistry can be applied. The steric hindrance caused by the substituents at positions 4, 5, and 8 can influence the geometry of the resulting metal complexes.
The formation of such complexes can lead to materials with interesting photophysical, catalytic, or biological properties. For instance, related 8-hydroxyquinoline (B1678124) derivatives are well-known for their ability to chelate metal ions, a property that contributes to their biological activity. nih.gov The coordination of this compound to metal centers would likely involve the nitrogen atom as the primary coordination site, though the potential for halide bridging in some complexes cannot be discounted.
Advanced Applications of 5 Bromo 4 Chloro 8 Methylquinoline in Chemical Science
Building Blocks in Complex Organic Synthesis
The strategic placement of bromo and chloro substituents on the 5-Bromo-4-chloro-8-methylquinoline core allows for differential reactivity, enabling its use as a versatile precursor for a variety of complex organic molecules.
Precursors for Multi-functionalized Quinoline (B57606) Derivatives
The presence of both a bromine and a chlorine atom on the quinoline ring system of this compound opens up avenues for selective and sequential functionalization through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for the stepwise introduction of different substituents, leading to the synthesis of multi-functionalized quinoline derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In principle, the C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective reaction at the 5-position. Subsequent modification of the catalyst system or reaction conditions can then facilitate a second coupling reaction at the 4-position. This stepwise approach provides a high degree of control over the final structure of the product.
Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound
| Cross-Coupling Reaction | Reagent | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-4-chloro-8-methylquinoline |
| Heck | Alkene | 5-Alkenyl-4-chloro-8-methylquinoline |
| Sonogashira | Terminal alkyne | 5-Alkynyl-4-chloro-8-methylquinoline |
| Buchwald-Hartwig | Amine | 5-Amino-4-chloro-8-methylquinoline |
This selective functionalization is crucial for the synthesis of compounds with tailored electronic and steric properties for various applications, including medicinal chemistry and materials science.
Synthesis of Macrocyclic and Polycyclic Architectures
The dihalo-substituted nature of this compound makes it an attractive starting material for the synthesis of macrocyclic and polycyclic aromatic compounds. rsc.orgscbio.cn By employing bifunctional coupling partners in reactions such as Suzuki-Miyaura or Sonogashira cross-coupling, it is possible to construct large ring systems incorporating the quinoline moiety. acs.orgthieme-connect.comresearchgate.netresearchgate.netrsc.org
For instance, a double Sonogashira coupling of this compound with a di-terminal alkyne could, in principle, lead to the formation of a macrocycle. Similarly, intramolecular coupling reactions of appropriately functionalized derivatives of this compound could provide access to novel polycyclic aromatic systems with unique photophysical and electronic properties. The synthesis of such complex architectures is of great interest for applications in areas like host-guest chemistry, molecular recognition, and organic electronics.
Ligand Design and Catalyst Development
The quinoline framework is a well-established ligand scaffold in coordination chemistry. The nitrogen atom in the quinoline ring can coordinate to a wide range of transition metals, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complexes. researchgate.netthieme-connect.comrawdatalibrary.net
Chelation Properties with Transition Metals
The 8-methylquinoline (B175542) moiety in this compound can act as a bidentate ligand, with the quinoline nitrogen and a functional group introduced at the 8-methyl position coordinating to a metal center. The presence of the methyl group at the 8-position can create a sterically hindered environment around the metal center, which can influence the catalytic activity and selectivity of the complex.
Furthermore, functionalization of the quinoline ring, for example by replacing the halogen atoms with other donor groups, can lead to the formation of polydentate ligands with enhanced chelation properties. These ligands can form stable complexes with a variety of transition metals, which can then be explored for their catalytic applications. nih.govrsc.org
Table 2: Potential Transition Metal Complexes with Ligands Derived from this compound
| Transition Metal | Potential Ligand Type | Potential Application |
| Palladium (Pd) | Bidentate (N, P) | Cross-coupling reactions |
| Rhodium (Rh) | Chiral Bidentate (N, N) | Asymmetric hydrogenation |
| Copper (Cu) | Tridentate (N, N, O) | Oxidation reactions |
| Ruthenium (Ru) | Bidentate (N, N) | Transfer hydrogenation |
Application in Homogeneous and Heterogeneous Catalysis
Transition metal complexes bearing ligands derived from this compound have the potential to be active catalysts in a variety of homogeneous and heterogeneous catalytic reactions. The electronic properties of the quinoline ring and the steric bulk of the substituents can be modulated to optimize the performance of the catalyst for a specific transformation.
For example, palladium complexes of phosphine-functionalized quinoline ligands could be highly active catalysts for cross-coupling reactions. Similarly, rhodium or ruthenium complexes of chiral quinoline-based ligands could be effective catalysts for asymmetric hydrogenation reactions, providing access to enantiomerically enriched products. researchgate.net The ability to tune the ligand structure by modifying the this compound precursor makes it a valuable platform for the development of new and improved catalysts.
Development of Chiral Ligands
The synthesis of chiral ligands is a major focus in the field of asymmetric catalysis. researchgate.netthieme-connect.comrawdatalibrary.net this compound can serve as a starting material for the synthesis of novel chiral ligands. By introducing a chiral auxiliary or by performing an enantioselective transformation on a derivative of the starting material, it is possible to generate chiral quinoline-based ligands.
These chiral ligands can then be coordinated to transition metals to form chiral catalysts for a wide range of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of new chiral ligands is crucial for expanding the scope of asymmetric catalysis and for the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries.
Materials Science Applications
The unique electronic and structural characteristics of this compound make it a valuable precursor and component in the design of novel materials with tailored properties. The presence of reactive halogen sites and the inherent photophysical nature of the quinoline core are central to these applications.
The development of organic electronic materials, such as organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the synthesis of extended π-conjugated systems. This compound serves as an excellent starting scaffold for building these complex molecules. The bromine and chlorine atoms at positions 5 and 4, respectively, are reactive handles for various cross-coupling reactions. mdpi.com
These reactions, particularly palladium-catalyzed methods like the Suzuki, Stille, and Sonogashira couplings, enable the covalent attachment of other aromatic or vinyl groups to the quinoline core. mdpi.com This process extends the π-conjugation, which is a critical factor for efficient charge transport and desired photophysical properties in organic semiconductors. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential functionalization, offering precise control over the final molecular architecture. For instance, a bromo-substituted derivative can be used in Suzuki and Sonogashira reactions to introduce new functional groups. mdpi.com
Table 1: Potential Cross-Coupling Reactions for Semiconductor Synthesis
| Reaction Name | Reactant for Position 5 (Bromo) | Reactant for Position 4 (Chloro) | Resulting Linkage | Application |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Arylboronic acid | C-C | Extends π-conjugation for semiconductors |
| Sonogashira Coupling | Terminal alkyne | Terminal alkyne | C-C triple bond | Creates rigid, linear conjugated systems |
| Buchwald-Hartwig Amination | Amine | Amine | C-N | Introduces charge-transporting amine groups |
| Stille Coupling | Organostannane | Organostannane | C-C | Forms complex polyaromatic structures |
This interactive table illustrates how the reactive halogen sites on this compound can be utilized to build larger molecules for electronic applications.
Quinoline derivatives are known for their inherent fluorescence, making them a foundational component in the design of fluorescent probes and dyes. nih.gov The substitution pattern on this compound significantly modulates these photophysical properties. The introduction of halogens can alter the energy of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra. nih.gov
Furthermore, the presence of bromine, a "heavy atom," can influence the photophysical pathways through the heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. nih.gov Consequently, this can lead to a decrease in fluorescence lifetime and potentially induce room-temperature phosphorescence (RTP), a phenomenon where light is emitted from the triplet state. nih.gov This property is highly desirable for applications in bio-imaging and sensing, as the long-lived emission of RTP can be distinguished from short-lived background fluorescence. Studies on other halogenated quinoline-based systems have shown that halogen substitution can trigger aggregation-induced phosphorescence (AIP), where the material becomes highly emissive in an aggregated state. nih.gov
Table 2: Influence of Halogen Substitution on Quinoline Photophysics
| Property | Effect of Halogenation (Cl, Br) | Scientific Principle | Reference |
|---|---|---|---|
| Emission Wavelength | Bathochromic or Hypsochromic Shift | Alters HOMO-LUMO energy gap | researchgate.net |
| Quantum Yield | Can be enhanced or quenched | Modulation of radiative vs. non-radiative decay | nih.gov |
| Phosphorescence | Can be induced or enhanced | Heavy-atom effect increases spin-orbit coupling | nih.gov |
| Fluorescence Lifetime | Generally decreased | Increased rate of intersystem crossing | nih.gov |
This table summarizes the key effects that the chlorine and bromine atoms are expected to have on the optical properties of the quinoline core.
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. Halogen bonding is a highly directional and specific non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., a nitrogen or oxygen atom). acs.org
The chlorine and bromine atoms on this compound can act as halogen bond donors. These interactions, along with other forces like π-π stacking of the quinoline rings and van der Waals forces, can guide the self-assembly of the molecules in the solid state or in solution. nih.govnih.gov The directionality and strength of halogen bonds (I > Br > Cl) allow for the rational design of crystal structures and complex supramolecular architectures. acs.org For example, studies on other halogenated molecules have shown that halogen···halogen interactions play an important role in stabilizing molecular aggregates and influencing their properties. nih.gov This controlled self-assembly is fundamental to crystal engineering and the development of materials like organic frameworks and liquid crystals.
Principles of Structure-Activity Relationship (SAR) in Chemical Design
Positional isomers are compounds that have the same molecular formula but differ in the position of substituents on a core structure. docbrown.info For this compound, numerous positional isomers exist, such as 8-Bromo-5-chloroquinoline or 4-Bromo-7-chloro-8-methylquinoline. echemi.comcalpaclab.com Even a slight change in the location of the bromo, chloro, or methyl groups can lead to significant differences in physical and chemical properties.
These differences arise from altered electronic effects (inductive and resonance), steric hindrance, and molecular dipole moments. For instance, placing the electron-withdrawing halogens at different positions relative to the quinoline nitrogen atom changes the electron density distribution across the ring system. This directly impacts the molecule's reactivity in both electrophilic and nucleophilic substitution reactions. researchgate.net Research on various quinoline derivatives has demonstrated that the position of a substituent is a critical feature for biological activity and chemical utility. rsc.orgresearchgate.net Physical properties like melting point and boiling point are also sensitive to positional isomerism due to changes in molecular symmetry and intermolecular forces. docbrown.info
Table 3: Comparison of Bromo-Chloro-Methylquinoline Isomers
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| This compound | N/A | C₁₀H₇BrClN | Br at C5, Cl at C4, Methyl at C8 |
| 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 | C₁₀H₇BrClN | Br at C8, Cl at C4, Methyl at C6 |
| 7-Bromo-4-chloro-8-methylquinoline | N/A | C₁₀H₇BrClN | Br at C7, Cl at C4, Methyl at C8 |
| 4-Bromo-7-chloro-8-methylquinoline | 1070879-42-3 | C₁₀H₇BrClN | Br at C4, Cl at C7, Methyl at C8 |
This interactive table highlights a few positional isomers, demonstrating the structural diversity achievable from the same set of atoms.
Halogens are unique substituents in chemical design because of their dual nature. While they are highly electronegative and participate in inductive electron withdrawal, the heavier halogens (Cl, Br, I) can also act as electrophilic halogen bond donors. acs.org
In this compound, both the chlorine and bromine atoms can form halogen bonds (R-X···Y, where X=Cl, Br). acs.org These interactions are crucial for molecular recognition, for example, in the binding of a ligand to a protein's active site, where the halogen can interact with backbone carbonyl oxygens or other Lewis basic residues. acs.org The strength and directionality of these bonds provide a powerful tool for rational drug design and materials engineering. acs.orgdntb.gov.ua
| Heavy-Atom Effect | Enhancement of spin-orbit coupling. | Br > Cl | Promotes intersystem crossing, enabling phosphorescence. nih.gov |
This table details the diverse roles that chlorine and bromine play in defining the molecular behavior of this compound.
Rational Design of New Chemical Entities
The strategic design of novel molecules with tailored properties, a cornerstone of modern chemical science, frequently employs versatile scaffolds that can be systematically modified to optimize function. This compound has emerged as a valuable building block in this endeavor, particularly in the field of medicinal chemistry. Its distinct substitution pattern, featuring electron-withdrawing halogen atoms at positions 5 and 4 and a methyl group at position 8, provides a unique electronic and steric profile that medicinal chemists can exploit for the rational design of new chemical entities, especially in the pursuit of targeted therapies like kinase inhibitors.
The quinoline core itself is a well-established pharmacophore found in numerous biologically active compounds. The presence and position of substituents on this bicyclic system are critical for determining the molecule's interaction with biological targets. The chloro, bromo, and methyl groups on this compound each offer specific advantages for rational drug design. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This provides a straightforward strategy to generate a library of analogs for structure-activity relationship (SAR) studies.
A common strategy in the rational design of kinase inhibitors involves creating molecules that can effectively compete with ATP for its binding site on the kinase. The design process often starts with a known scaffold, such as a quinoline, and then introduces substituents that can form favorable interactions with the amino acid residues in the ATP-binding pocket. For example, a library of compounds can be synthesized by reacting this compound with various amines or thiols to displace the 4-chloro group. The resulting derivatives are then screened for their ability to inhibit a specific kinase.
The data from these screens are used to build a structure-activity relationship model. This model helps to understand how different substituents at the 4-position influence the inhibitory activity. For instance, it might be found that bulky, hydrophobic groups are preferred, or that a hydrogen bond donor or acceptor is required for optimal activity. This information then guides the design of the next generation of compounds, in a cycle of design, synthesis, and testing that progressively leads to more potent and selective inhibitors.
Q & A
Q. What are the established synthetic routes for 5-Bromo-4-chloro-8-methylquinoline, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of quinoline precursors. A common route starts with 8-methylquinoline, which undergoes bromination at position 5 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere . Subsequent chlorination at position 4 is achieved via electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) at controlled temperatures (0–5°C). Key factors influencing yield and purity include:
- Reagent stoichiometry: Excess brominating agents can lead to di-substituted byproducts.
- Temperature control: Lower temperatures (<10°C) minimize side reactions during chlorination.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the methyl group at position 8 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with bromine and chlorine deshielding effects .
- X-ray crystallography: Single-crystal analysis (e.g., Cu-Kα radiation, 150 K) resolves bond lengths and angles, confirming planarity of the quinoline ring and halogen positioning .
- XPS (X-ray photoelectron spectroscopy): Identifies elemental composition and oxidation states, particularly distinguishing Br (3d₅/₂ ~70 eV) and Cl (2p₃/₂ ~200 eV) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the pharmacodynamic activity of this compound?
Methodological Answer: DFT-based Mulliken charge analysis reveals electron-rich regions prone to electrophilic interactions. For example:
- The bromine atom at position 5 exhibits a partial negative charge (-0.23 e), facilitating hydrogen bonding with biological targets like cytochrome P450 enzymes.
- Chlorine at position 4 stabilizes the aromatic system via inductive effects, enhancing binding affinity to DNA gyrase in bacterial cells .
Experimental validation: Pair computational results with in vitro assays (e.g., enzyme inhibition kinetics) to correlate charge distribution with activity .
Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives with similar substitution patterns?
Methodological Answer: Contradictions often arise from structural nuances. A systematic approach includes:
- Comparative structure-activity relationship (SAR) studies: Use analogs (e.g., 5-Bromo-7-fluoro-8-methylquinoline, 8-Bromo-2,4-dichloroquinoline) to isolate substituent effects. For example:
- In silico docking simulations: Model interactions with target proteins (e.g., topoisomerase II) to identify critical binding residues affected by substituent positions .
Q. What experimental strategies optimize the regioselectivity of halogenation in 8-methylquinoline derivatives?
Methodological Answer:
- Solvent polarity: Use polar solvents (e.g., DMF) to stabilize transition states during bromination, favoring position 5 over 7 .
- Catalytic additives: Lewis acids like FeCl₃ direct chlorination to position 4 by coordinating to the quinoline nitrogen, enhancing electrophilic attack .
- Kinetic vs. thermodynamic control: Lower temperatures (0°C) favor kinetic products (e.g., mono-halogenation), while higher temperatures (80°C) promote di-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
